N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide
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Overview
Description
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydrazinecarbonyl group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with hydrazine to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with 4-nitrobenzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-ylidene)hydroxylamine hydrochloride
- N’-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide
Uniqueness
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N5O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C20H23N5O5S/c1-23-13-11-16(12-14-23)21-22-20(26)15-24(17-7-9-18(10-8-17)25(27)28)31(29,30)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,22,26) |
InChI Key |
RSHTXKAFHOGQRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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